molecular formula C19H27N3O5S B2668205 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide CAS No. 872881-03-3

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide

Cat. No.: B2668205
CAS No.: 872881-03-3
M. Wt: 409.5
InChI Key: JPSMUOPVHBJSHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide has been studied in the context of creating new benzenesulfonamide derivatives as anticancer and antimicrobial agents . The synthesis involves the use of benzenesulfonyl chloride, which is a common method to synthesize sulfonamides .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide have been studied. For instance, base-mediated coupling reactions of benzenesulfonyl azides with proline have been reported . Additionally, azides are known to undergo various reactions, including reduction to amines, bromination, and nitrile formation .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound's relevance is observed in the synthesis of cyclic dipeptidyl ureas and pseudopeptidic triazines, which are important for developing new chemical entities with potential biological activities. These processes involve complex reactions like Ugi reactions followed by treatment with diazomethane to obtain O-methyl derivatives, showcasing the compound's role in creating structurally diverse molecules (Sañudo et al., 2006).

Catalytic Applications

  • In catalytic applications, derivatives of benzenesulfonamide, including structures related to N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide, are utilized in the oxidation of cyclohexane. This process benefits from the use of ionic liquids as solvents, which can lead to significant improvements in product yield, turnover numbers, and selectivity (Ribeiro et al., 2015).

Antimicrobial Activity

  • Some novel derivatives carrying the benzenesulfonamide moiety have shown promising antimicrobial activities. These compounds were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi, demonstrating their potential in addressing antibiotic resistance (Ghorab et al., 2017).

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-17-22(12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-6,10-11,15,17H,1,3-4,7-9,12-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSMUOPVHBJSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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